N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine is a complex organic compound known for its electron-rich properties. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves the reaction of 2-amino-9,9-dimethylfluorene with 4-bromobiphenyl under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted derivatives, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a hole-transport and hole-injection material in OLEDs due to its high hole mobility and stability.
Biology: Investigated for its potential use in bioimaging and biosensing applications.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Mechanism of Action
The compound exerts its effects primarily through its electron-rich nature, which allows it to facilitate efficient charge transport. It interacts with molecular targets such as electron-deficient materials in OLEDs, enhancing their performance by improving hole mobility and reducing driving voltage .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine
- N-(4-(9,9-diphenyl-9H-fluoren-4-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine
Uniqueness
N-(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine stands out due to its high hole mobility and stability, making it particularly suitable for use in OLEDs. Its unique structure allows for efficient charge transport and improved device performance compared to similar compounds .
Properties
Molecular Formula |
C33H27N |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-[4-(9,9-dimethylfluoren-2-yl)phenyl]-4-phenylaniline |
InChI |
InChI=1S/C33H27N/c1-33(2)31-11-7-6-10-29(31)30-21-16-26(22-32(30)33)25-14-19-28(20-15-25)34-27-17-12-24(13-18-27)23-8-4-3-5-9-23/h3-22,34H,1-2H3 |
InChI Key |
YAFZRDRWOQRUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.